N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The N-(1,3-benzodioxol-5-yl) moiety attached to the acetamide group introduces a bicyclic ether system, which is structurally analogous to bioactive motifs found in pharmaceuticals (e.g., paroxetine) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-30-18-7-4-16(5-8-18)12-21-25-26-23(28(21)27-10-2-3-11-27)33-14-22(29)24-17-6-9-19-20(13-17)32-15-31-19/h2-11,13H,12,14-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEZYTPFMHXDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring is a common scaffold in medicinal chemistry. Key comparisons include:
Key Insights :
- Electronic Effects : The pyrrole (target compound) and furan substituents differ in aromaticity and electron density. Pyrrole’s nitrogen atoms may enhance hydrogen bonding, whereas furan’s oxygen could improve solubility.
Acetamide Modifications
The N-arylacetamide moiety is critical for target engagement. Comparisons include:
Key Insights :
- Aryl Group Impact : The 1,3-benzodioxole group (target compound) offers metabolic stability compared to halogenated aryl groups (e.g., ), which may undergo dehalogenation .
Spectroscopic and Structural Comparisons
- NMR Data : Compounds with furan substituents (e.g., ) show distinct chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), correlating with substituent electronic effects. The target compound’s pyrrole and methoxybenzyl groups would likely shift these regions further due to altered electron density .
- Crystallography : SHELX-refined structures (e.g., ) reveal that triazole derivatives with bulkier substituents (e.g., 4-methoxybenzyl) exhibit distorted bond angles (~120° for C-S-C), impacting molecular packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
